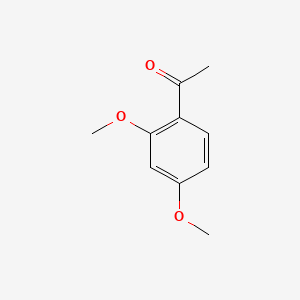

2',4'-Dimethoxyacetophenone

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTDPCRSXHFMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232073 | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-20-9 | |

| Record name | 2′,4′-Dimethoxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4-DIMETHOXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASM4Y5MBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dimethoxyacetophenone (CAS Number 829-20-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone is an aromatic ketone that serves as a versatile and crucial intermediate in the synthesis of a wide array of organic compounds. Characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 2 and 4, and an acetyl group at position 1, this compound is a valuable building block in medicinal chemistry and the fragrance industry. Its chemical structure lends itself to various reactions, making it a precursor for numerous pharmacologically active molecules and specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in research and development.

Chemical and Physical Properties

2',4'-Dimethoxyacetophenone is a white to off-white crystalline solid at room temperature.[4][5][6] It is noted to be light-sensitive and should be stored accordingly.[6][7] It exhibits good solubility in common organic solvents such as dichloromethane (B109758), ethyl acetate, ethanol, and ether, but is only sparingly soluble in water.[4][6]

Table 1: Physical and Chemical Properties of 2',4'-Dimethoxyacetophenone

| Property | Value | Reference(s) |

| CAS Number | 829-20-9 | [8] |

| Molecular Formula | C₁₀H₁₂O₃ | [8] |

| Molecular Weight | 180.20 g/mol | [8] |

| Appearance | White to off-white crystalline powder/solid | [4][5][6] |

| Melting Point | 37-40 °C | [5] |

| Boiling Point | 288 °C (lit.) | [5] |

| Synonyms | Resacetophenone dimethyl ether, 1-(2,4-Dimethoxyphenyl)ethanone | [8] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, ethanol, ether. Sparingly soluble in water. | [4][6] |

| Sensitivity | Light Sensitive | [6][7] |

Spectroscopic Data

The structural elucidation of 2',4'-Dimethoxyacetophenone is confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the methoxy groups, and the acetyl group.

Table 2: ¹H NMR Spectral Data for 2',4'-Dimethoxyacetophenone (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.82 | d | 1H | H-6' |

| 6.51 | dd | 1H | H-5' |

| 6.45 | d | 1H | H-3' |

| 3.88 | s | 3H | OCH₃ (at C-2' or C-4') |

| 3.84 | s | 3H | OCH₃ (at C-4' or C-2') |

| 2.56 | s | 3H | COCH₃ |

| Data sourced from ChemicalBook. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the methyl carbon of the acetyl group.

Table 3: ¹³C NMR Spectral Data for 2',4'-Dimethoxyacetophenone (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 197.9 | C=O |

| 164.2 | C-4' |

| 160.7 | C-2' |

| 132.8 | C-6' |

| 120.2 | C-1' |

| 105.2 | C-5' |

| 98.3 | C-3' |

| 55.6 | OCH₃ |

| 55.5 | OCH₃ |

| 31.8 | COCH₃ |

| Data sourced from SpectraBase.[5] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for 2',4'-Dimethoxyacetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O (Aryl ketone) stretch |

| ~1605, ~1575 | Medium-Strong | C=C (Aromatic ring) stretch |

| ~1260, ~1030 | Strong | C-O (Ether) stretch |

| ~2950, ~2840 | Medium | C-H (Aliphatic) stretch |

| Data interpreted from NIST WebBook IR Spectrum. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for 2',4'-Dimethoxyacetophenone

| m/z | Relative Intensity | Assignment |

| 180 | ~26% | [M]⁺ (Molecular ion) |

| 165 | 100% | [M-CH₃]⁺ |

| 137 | ~10% | [M-COCH₃]⁺ |

| 122 | ~10% | [M-CH₃-COCH₃]⁺ |

| 77 | ~7% | [C₆H₅]⁺ |

| Data sourced from ChemicalBook and NIST WebBook. |

Synthesis of 2',4'-Dimethoxyacetophenone

Several synthetic routes to 2',4'-Dimethoxyacetophenone have been reported, with the most common being the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) and the methylation of resacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This method involves the reaction of 1,3-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Materials:

-

1,3-Dimethoxybenzene

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice-water bath.

-

Addition of Acylating Agent: A solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

-

Addition of Substrate: A solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude 2',4'-Dimethoxyacetophenone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Alternative Synthesis: Methylation of Resacetophenone

Another common method is the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using a methylating agent like dimethyl sulfate in the presence of a base.

Procedure Outline:

-

Resacetophenone is dissolved in an appropriate solvent.

-

A base, such as aqueous sodium hydroxide, is added.

-

Dimethyl sulfate is added portion-wise while maintaining the reaction temperature.

-

After the reaction is complete, the mixture is worked up to isolate the product, which is then purified.

This method is particularly useful when starting from the readily available dihydroxy precursor.

Applications in Research and Development

2',4'-Dimethoxyacetophenone is not typically used for its direct biological effects but rather as a pivotal intermediate in the synthesis of more complex molecules with significant pharmacological activities.

Synthesis of Chalcones

A primary application of 2',4'-Dimethoxyacetophenone is in the Claisen-Schmidt condensation reaction with various aromatic aldehydes to produce chalcones.[5] Chalcones are a class of flavonoids known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The 2',4'-dimethoxy substitution pattern on one of the aromatic rings of the resulting chalcone (B49325) is a common feature in the design of new therapeutic agents.

Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceutical agents. For instance, it is a building block in the synthesis of molecules that have been investigated as potential β-secretase inhibitors and anti-apoptotic agents, which are relevant in the research of neurodegenerative diseases like Alzheimer's. Its structure is also incorporated into the synthesis of antitrypanosomal agents.[5]

Fragrance and Agrochemical Industries

In addition to its role in drug development, 2',4'-Dimethoxyacetophenone is utilized in the fragrance industry due to its pleasant aroma.[1][2] It is also a precursor in the synthesis of certain agrochemicals.[1][2]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the direct biological activity of 2',4'-Dimethoxyacetophenone itself. The vast majority of research focuses on the pharmacological properties of the more complex molecules synthesized from this intermediate. For example, chalcones derived from it have been shown to modulate various signaling pathways, including those involved in inflammation and cancer cell proliferation. However, it is the resulting chalcone structure, not the initial acetophenone, that is credited with these activities.

Therefore, for drug development professionals, the value of 2',4'-Dimethoxyacetophenone lies in its utility as a scaffold to build molecules with desired biological targets, rather than possessing intrinsic activity itself. Researchers investigating the biological effects of compounds synthesized from this precursor should focus their studies on the final products.

Safety and Handling

2',4'-Dimethoxyacetophenone is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place. As it is light-sensitive, it should be kept in a dark place.[6][7]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

2',4'-Dimethoxyacetophenone (CAS 829-20-9) is a commercially available and synthetically important aromatic ketone. Its value to the scientific community, particularly in drug discovery and development, is primarily as a versatile and accessible building block. The well-defined chemical properties and spectroscopic data, along with established synthetic protocols, make it a reliable starting material for the creation of novel compounds, most notably chalcones and other heterocyclic systems with a wide range of biological activities. While the compound itself is not known for significant direct pharmacological effects, its role as a key intermediate ensures its continued importance in the pipeline of medicinal chemistry and organic synthesis. Future research may explore any latent biological activities of this compound, but its current and primary utility remains in its capacity as a synthetic precursor.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]

- 4. spectrabase.com [spectrabase.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2,4-Dimethoxyacetophenone CAS#: 829-20-9 [amp.chemicalbook.com]

- 7. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, also known as Resacetophenone dimethyl ether, is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its unique chemical structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of 2',4'-Dimethoxyacetophenone, detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the realm of drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2',4'-Dimethoxyacetophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 829-20-9 | [1][4] |

| Appearance | White to off-white crystalline powder | [1][4][5] |

| Melting Point | 37-42 °C | [1][6][7] |

| Boiling Point | 288 °C (lit.) | [4][5] |

| Density | ~1.1272 g/cm³ (rough estimate) | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[4][5] Insoluble in water.[8] | |

| Flash Point | >111 °C (>230 °F) | [4] |

| Storage Temperature | 0-8 °C, Keep in a dark, dry, and sealed place. | [1][4][5] |

| Sensitivity | Light Sensitive | [4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 2',4'-Dimethoxyacetophenone.

-

¹H NMR Spectrum: Spectral data for 2',4'-Dimethoxyacetophenone is available, providing information on the proton environment within the molecule.[9]

-

¹³C NMR Spectrum: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[10]

-

Infrared (IR) Spectrum: The IR spectrum reveals the presence of key functional groups. The NIST/EPA Gas-Phase Infrared Database contains the gas-phase IR spectrum for this compound.[11]

-

Mass Spectrum (MS): The mass spectrum helps in determining the molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center has compiled electron ionization mass spectral data.[12]

-

UV-Vis Spectrum: The UV-Vis spectrum provides information about the electronic transitions within the molecule.[13]

Experimental Protocols

The synthesis of 2',4'-Dimethoxyacetophenone can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Method 1: Methylation of Resacetophenone

This method involves the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone) using dimethyl sulfate (B86663).

Materials:

-

Resacetophenone (2',4'-dihydroxyacetophenone)

-

Dimethyl sulfate

-

10% aqueous sodium hydroxide (B78521) solution

-

Reaction vessel

-

Stirring apparatus

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a suitable reaction vessel, dissolve resacetophenone in a 10% aqueous sodium hydroxide solution.

-

While stirring, carefully add dimethyl sulfate to the reaction mixture. The reaction is exothermic and should be controlled.

-

Continue stirring until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 2',4'-Dimethoxyacetophenone, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography to obtain a product with a purity of 61% or higher.[5][14]

Method 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (B93181)

This method utilizes 1,3-dimethoxybenzene as the starting material in a Friedel-Crafts acylation reaction.[15]

Materials:

-

1,3-Dimethoxybenzene

-

Acetonitrile

-

Lewis acid (e.g., AlCl₃, ZnCl₂)

-

Dry hydrogen chloride gas

-

Anhydrous reaction solvent (e.g., carbon disulfide, nitrobenzene)

-

Reaction flask equipped with a gas inlet and stirrer

-

Apparatus for filtration and hydrolysis

Procedure:

-

In a reaction flask, dissolve 1,3-dimethoxybenzene in an anhydrous reaction solvent.

-

Cool the mixture to -10 °C and add a Lewis acid while stirring.

-

Slowly drip in acetonitrile.

-

Pass dry hydrogen chloride gas through the reaction mixture.

-

Maintain the reaction at the specified temperature for 10-30 hours, monitoring for the consumption of 1,3-dimethoxybenzene.

-

Once the reaction is complete, stop stirring and filter the mixture to obtain a solid intermediate.

-

Hydrolyze the solid intermediate by adding it to water.

-

After hydrolysis is complete, cool the mixture and filter to isolate the 2',4'-Dimethoxyacetophenone product.[15]

Applications in Research and Drug Development

2',4'-Dimethoxyacetophenone is a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its applications span several areas of research and development.

-

Pharmaceutical Synthesis: It is a precursor in the synthesis of various pharmaceutical intermediates.[1][2][3] For instance, it is used to prepare chalcones, which are known to exhibit a wide range of biological activities.[15] One notable application is in the synthesis of inhibitors for androgen receptor transposition, which has implications for prostate cancer therapy.[15]

-

Agrochemicals: The chemical structure of 2',4'-Dimethoxyacetophenone is utilized in the development of new crop protection solutions.[1][2][3]

-

Flavor and Fragrance Industry: Due to its pleasant aroma, it is a key ingredient in the formulation of perfumes and flavorings.[1][2][3]

-

Organic Synthesis: It serves as a fundamental building block for creating more complex molecules with potential applications in medicinal chemistry.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling 2',4'-Dimethoxyacetophenone.

-

General Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a face shield. A dust mask (type N95 or equivalent) is also recommended.

-

In case of contact:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] It is incompatible with strong oxidizing agents.[17]

This technical guide provides a solid foundation for researchers and professionals working with 2',4'-Dimethoxyacetophenone. For more detailed information, consulting the cited references is recommended.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,4-Dimethoxyacetophenone CAS#: 829-20-9 [amp.chemicalbook.com]

- 5. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]

- 6. 2',4'-Dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2',4'-Dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 2,4-Dimethoxyacetophenone(829-20-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 12. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 2,4-Dimethoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 15. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 16. westliberty.edu [westliberty.edu]

- 17. fishersci.com [fishersci.com]

2',4'-Dimethoxyacetophenone spectral data analysis (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 2',4'-Dimethoxyacetophenone (CAS No: 829-20-9), a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Molecular Structure and Properties

2',4'-Dimethoxyacetophenone is an aromatic ketone with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure features a benzene (B151609) ring substituted with an acetyl group at position 1', a methoxy (B1213986) group at position 2', and another methoxy group at position 4'.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2',4'-Dimethoxyacetophenone provides distinct signals corresponding to the different types of protons in the molecule. The aromatic protons are observed in the downfield region, while the methoxy and acetyl protons appear in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | Doublet | 1H | H-6' |

| ~6.50 | Doublet of Doublets | 1H | H-5' |

| ~6.45 | Doublet | 1H | H-3' |

| ~3.88 | Singlet | 3H | OCH₃ (at C-4') |

| ~3.85 | Singlet | 3H | OCH₃ (at C-2') |

| ~2.55 | Singlet | 3H | COCH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon is significantly deshielded and appears at the lowest field.

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O |

| ~163.0 | C-4' |

| ~159.0 | C-2' |

| ~132.0 | C-6' |

| ~120.0 | C-1' |

| ~105.0 | C-5' |

| ~98.0 | C-3' |

| ~55.8 | OCH₃ (at C-4') |

| ~55.5 | OCH₃ (at C-2') |

| ~31.5 | COCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 2',4'-Dimethoxyacetophenone is dominated by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2950-3000 | Medium | C-H (aromatic) | Stretching |

| ~2850-2950 | Medium | C-H (aliphatic) | Stretching |

| ~1670 | Strong | C=O (ketone) | Stretching |

| ~1600, ~1500 | Medium-Strong | C=C (aromatic) | Stretching |

| ~1250-1300 | Strong | C-O (aryl ether) | Asymmetric Stretching |

| ~1020-1075 | Strong | C-O (aryl ether) | Symmetric Stretching |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure confirmation. The mass spectrum of 2',4'-Dimethoxyacetophenone shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 180 | High | [M]⁺ (Molecular Ion) |

| 165 | High | [M - CH₃]⁺ |

| 137 | Medium | [M - COCH₃]⁺ |

| 109 | Low | [C₇H₅O₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion of 2',4'-Dimethoxyacetophenone is initiated by the loss of a methyl radical from one of the methoxy groups or the acetyl group, leading to the formation of stable acylium ions.

Caption: Proposed EI-MS fragmentation of 2',4'-Dimethoxyacetophenone.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2',4'-Dimethoxyacetophenone.

NMR Spectroscopy

A sample of 5-10 mg of 2',4'-Dimethoxyacetophenone is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

FT-IR Spectroscopy

A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatograph. The electron energy is set to 70 eV, and the ion source temperature is maintained at approximately 200°C.

Experimental Workflow

Caption: Workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 2',4'-Dimethoxyacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4'-Dimethoxyacetophenone, a key intermediate in the synthesis of flavonoids and a component in the fragrance industry. Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating products. While specific quantitative solubility data for 2',4'-Dimethoxyacetophenone is not extensively available in published literature, this guide synthesizes known qualitative information and provides a framework for its experimental determination.

Physicochemical Properties of 2',4'-Dimethoxyacetophenone

A foundational understanding of the physicochemical properties of 2',4'-Dimethoxyacetophenone is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 829-20-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 37-40 °C | [1][3] |

| Boiling Point | 288 °C | [1][3] |

| Structure | ||

|

|

Qualitative and Expected Quantitative Solubility

2',4'-Dimethoxyacetophenone is generally described as soluble in several common organic solvents and sparingly soluble in water. The presence of two methoxy (B1213986) groups and a ketone functional group on the benzene (B151609) ring imparts a degree of polarity, while the aromatic ring itself is nonpolar. This structure allows for favorable interactions with a range of organic solvents.

Based on the principle of "like dissolves like," the solubility of 2',4'-Dimethoxyacetophenone is expected to be higher in polar aprotic and moderately polar protic solvents.

Table of Qualitative and Hypothetical Quantitative Solubility Data

The following table summarizes the qualitative solubility information gathered from various sources and presents a set of hypothetical quantitative solubility values for illustrative purposes. These hypothetical values are estimated based on the expected solubility trends for a compound with this structure and should be confirmed by experimental measurement.

| Solvent | Polarity Index | Qualitative Solubility | Hypothetical Solubility at 25°C ( g/100 mL) |

| Dichloromethane | 3.1 | Soluble[1] | > 50 |

| Ethyl Acetate | 4.4 | Soluble[1] | 30 - 40 |

| Methanol | 5.1 | Soluble[1] | 20 - 30 |

| Ethanol | 4.3 | Soluble | 15 - 25 |

| Diethyl Ether | 2.8 | Soluble | 10 - 20 |

| Water | 10.2 | Sparingly Soluble | < 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of 2',4'-Dimethoxyacetophenone in various organic solvents using the isothermal shake-flask method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.

3.1. Materials and Equipment

-

2',4'-Dimethoxyacetophenone (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Spatula and weighing paper

3.2. Experimental Workflow Diagram

Caption: A logical workflow for the experimental determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2',4'-Dimethoxyacetophenone to several glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter to the syringe and filter the solution to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Take a clean, dry weighing vial and weigh it accurately on an analytical balance. Record this mass as m₁.

-

Transfer a precise volume (e.g., 5.0 mL) of the filtered saturated solution into the pre-weighed vial.

-

Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute (e.g., 60-80 °C).

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again. Record this mass as m₂.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2',4'-Dimethoxyacetophenone (m_solute) is the difference between the final and initial masses of the vial: m_solute = m₂ - m₁

-

The solubility in g/100 mL can be calculated as follows: Solubility ( g/100 mL) = (m_solute / Volume of sample taken) * 100

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

Factors Influencing Solubility

The solubility of 2',4'-Dimethoxyacetophenone is influenced by several factors:

-

Solvent Polarity: As a molecule with both polar and nonpolar regions, its solubility will be highest in solvents with intermediate polarity that can effectively solvate both parts of the molecule.

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature. This relationship should be determined experimentally for each solvent.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2',4'-Dimethoxyacetophenone. While quantitative data remains to be extensively published, the provided qualitative information, hypothetical data, and detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The experimental determination of the precise solubility of 2',4'-Dimethoxyacetophenone in various organic solvents at different temperatures is a critical step for its effective utilization in synthesis and formulation.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2',4'-Dimethoxyacetophenone, an important intermediate in the pharmaceutical and fragrance industries. This document outlines a common and efficient synthetic route, detailed experimental protocols, and a comprehensive summary of the compound's physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2',4'-Dimethoxyacetophenone (CAS No. 829-20-9) is a substituted acetophenone (B1666503) that serves as a key building block in the synthesis of various biologically active molecules and specialty chemicals.[1][2] Its structural motif is found in a range of compounds, including flavonoids and other pharmacologically relevant agents.[3] A thorough understanding of its synthesis and characterization is therefore crucial for its effective utilization in research and development. This guide details a robust synthetic method, provides comprehensive characterization data, and presents the information in a clear and accessible format.

Physicochemical Properties

A summary of the key physical and chemical properties of 2',4'-Dimethoxyacetophenone is presented in Table 1.

Table 1: Physicochemical Properties of 2',4'-Dimethoxyacetophenone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][4] |

| Molecular Weight | 180.20 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1][4][6][7] |

| Melting Point | 37-42 °C | [1][2][4][8] |

| Boiling Point | 288 °C (lit.) | [6] |

| Purity | ≥97% (GC) | |

| CAS Number | 829-20-9 | [1][2][4] |

Synthesis of 2',4'-Dimethoxyacetophenone

The most common and efficient method for the synthesis of 2',4'-Dimethoxyacetophenone is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).[9] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. A detailed experimental protocol based on a patented method is provided below.[3][10]

Synthesis Pathway

The synthesis proceeds via the electrophilic acylation of 1,3-dimethoxybenzene as depicted in the following diagram.

Caption: Synthesis of 2',4'-Dimethoxyacetophenone via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a patented procedure for the preparation of 2',4'-dimethoxyacetophenone.[3][10]

Materials:

-

1,3-dimethoxybenzene

-

Toluene (reaction solvent)

-

Aluminum chloride (Lewis acid)

-

Acetonitrile

-

Dry hydrogen chloride gas

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Gas inlet tube

-

Thermometer

-

Cooling bath (ice-salt or cryocooler)

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 1,3-dimethoxybenzene and toluene.

-

Cool the reaction mixture to -10 °C using a cooling bath.

-

While stirring, add aluminum chloride to the cooled solution.

-

Slowly add acetonitrile dropwise from the dropping funnel, maintaining the temperature at -10 °C.

-

Bubble dry hydrogen chloride gas through the reaction mixture.

-

Allow the reaction to proceed at a temperature between -10 °C and 20 °C for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.

-

Once the reaction is complete, stop stirring and filter the mixture to collect the solid precipitate.

-

Add the collected solid to water and heat to reflux for 1 hour to hydrolyze the intermediate.

-

Cool the mixture and filter to isolate the crude 2',4'-dimethoxyacetophenone.

-

Dry the product. A yield of approximately 92-93% with a purity of >99% can be expected.[10]

Characterization of 2',4'-Dimethoxyacetophenone

The identity and purity of the synthesized 2',4'-Dimethoxyacetophenone can be confirmed using various spectroscopic techniques.

Spectroscopic Data

A summary of the characteristic spectroscopic data for 2',4'-Dimethoxyacetophenone is presented in Table 2.

Table 2: Spectroscopic Data for 2',4'-Dimethoxyacetophenone

| Technique | Data | Reference(s) |

| ¹H NMR | δ (ppm): 7.58 (d, 1H), 6.89 (d, 1H), 3.94 (s, 3H), 3.93 (s, 3H), 2.56 (s, 3H) | [11] |

| ¹³C NMR | δ (ppm): 196 (C=O), 163, 131, 130, 114 (Aromatic C), 55 (OCH₃), 26 (CH₃) | |

| IR (KBr) | ν (cm⁻¹): 1680 (C=O stretching), 1605, 1575 (aromatic C=C stretching) | [12] |

| Mass Spec (EI) | m/z (%): 180 (M⁺, 54), 165 (100), 137 (10), 122 (7), 94 (5), 77 (12) | [11][13] |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

Caption: Workflow for the Purification and Characterization of 2',4'-Dimethoxyacetophenone.

Applications in Drug Development and Research

2',4'-Dimethoxyacetophenone is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] It is a precursor for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] Furthermore, this compound is utilized in the fragrance and flavor industry due to its pleasant aromatic profile.[1][2] Its role as a versatile building block in organic synthesis allows for the creation of more complex molecules with potential applications in medicinal chemistry.[1][2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 2',4'-Dimethoxyacetophenone. The detailed experimental protocols and tabulated data offer a practical resource for chemists in both academic and industrial settings. The presented information facilitates a deeper understanding of the chemistry of this important compound and its applications in various fields of research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 4. 2',4'-Dimethoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2 ,4 -Dimethoxyacetophenone 97 829-20-9 [sigmaaldrich.com]

- 6. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]

- 7. 2,4-Dimethoxyacetophenone CAS#: 829-20-9 [amp.chemicalbook.com]

- 8. 2',4'-Dimethoxyacetophenone, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Solved 2. The compound 1,3-dimethoxybenzene was treated with | Chegg.com [chegg.com]

- 10. CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone - Google Patents [patents.google.com]

- 11. 3,4-Dimethoxyacetophenone(1131-62-0) 1H NMR spectrum [chemicalbook.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

The Biological Versatility of 2',4'-Dimethoxyacetophenone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, a substituted acetophenone (B1666503), and its derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery. These molecules, particularly in the form of chalcones, exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of 2',4'-Dimethoxyacetophenone and its key derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support further research and development in this promising area.

Quantitative Biological Activity Data

The biological efficacy of 2',4'-Dimethoxyacetophenone derivatives has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities. While extensive data exists for its derivatives, specific quantitative biological activity data for the parent compound, 2',4'-Dimethoxyacetophenone, is limited in the reviewed literature.

Table 1: Antimicrobial and Antifungal Activity

| Compound/Derivative | Microorganism | Assay Method | MIC/IC50 | Reference |

| Chalcone (B49325) Derivative of 2-hydroxy-3,4,6-trimethoxyacetophenone | Staphylococcus aureus | Broth Microdilution | MIC: 645 µg/mL | [1] |

| Chalcone Derivative of 2-hydroxy-3,4,6-trimethoxyacetophenone | Escherichia coli | Broth Microdilution | MIC: 812 µg/mL | [1] |

| 2',4'-Dimethoxychalcone | Staphylococcus aureus | Not Specified | Bacteriostatic Activity | [2] |

| 2',4'-Dimethoxychalcone | Proteus vulgaris | Not Specified | Bacteriostatic Activity | [2] |

| 2',4'-Dimethoxychalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | Bacteriostatic Activity | [2] |

| 2',4'-Dimethoxychalcone | Candida albicans | Not Specified | Bacteriostatic Activity | [2] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC50 | Reference |

| 2',4'-Dihydroxyacetophenone | COX-2 Transcription (DLD-1 cells) | 500 µM | [3] |

| Chalcones from 2,4,6-trimethoxyacetophenone | Nitric Oxide (NO) Production (RAW 264.7 cells) | 1.34 - 27.60 µM | [4] |

| 2'-Hydroxy-5'-methoxyacetophenone | Nitric Oxide (NO) Production (LPS-induced BV-2 and RAW264.7 cells) | Not specified, but demonstrates inhibition | [5] |

Table 3: Anticancer (Cytotoxic) Activity

| Compound/Derivative | Cell Line | IC50 | Reference |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | Human Acute Leukemia Cells (32D-FLT3-ITD, HL-60/vcr, MOLT-3, TALL-104) | Not specified, but shows strong activity | [6] |

| 4'-O-caproylated-DMC | SH-SY5Y (neuroblastoma) | 5.20 µM | [4] |

| 4'-O-methylated-DMC | SH-SY5Y (neuroblastoma) | 7.52 µM | [4] |

| 4'-O-benzylated-DMC | A-549 (lung carcinoma) | 9.99 µM | [4] |

| 4'-O-benzylated-DMC | FaDu (pharyngeal carcinoma) | 13.98 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used to assess the biological activities of 2',4'-Dimethoxyacetophenone and its derivatives.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

A common method for synthesizing chalcone derivatives of 2',4'-Dimethoxyacetophenone is the Claisen-Schmidt condensation.

Procedure:

-

Dissolve 2',4'-Dimethoxyacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to the mixture while stirring at room temperature.

-

Continue stirring for a specified period (e.g., 2-24 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.

-

Filter the precipitate, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify the final product.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

This method is used for preliminary screening of antimicrobial activity.

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar).

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the impregnated discs onto the surface of the inoculated agar plate.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

In Vitro Anti-inflammatory Assays

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Procedure:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a certain period.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

Procedure:

-

A commercial COX inhibitor screening assay kit is typically used.

-

The assay measures the peroxidase activity of COX, which is detected colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

The reaction is initiated by adding arachidonic acid.

-

The inhibition of COX activity is determined by comparing the rate of TMPD oxidation in the presence and absence of the test compound.

Signaling Pathways and Experimental Workflows

The biological activities of 2',4'-Dimethoxyacetophenone derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

Several studies suggest that the anti-inflammatory effects of acetophenone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.

Caption: Inhibition of the NF-κB signaling pathway by 2',4'-Dimethoxyacetophenone derivatives.

Anticancer Mechanism: Induction of Apoptosis and Tubulin Polymerization Inhibition

The anticancer activity of chalcone derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with microtubule dynamics by inhibiting tubulin polymerization.[8]

Caption: Anticancer mechanism of chalcone derivatives via tubulin inhibition and apoptosis induction.

General Experimental Workflow for Biological Activity Screening

The initial screening and evaluation of the biological activity of newly synthesized 2',4'-Dimethoxyacetophenone derivatives typically follow a standardized workflow.

Caption: A generalized experimental workflow for the discovery and development of bioactive compounds.

Structure-Activity Relationship (SAR)

The biological activity of 2',4'-Dimethoxyacetophenone derivatives, particularly chalcones, is significantly influenced by the nature and position of substituents on the aromatic rings.

-

Antimicrobial Activity: The presence of electron-withdrawing groups on the B-ring of chalcones appears to enhance antibacterial activity.[4] Hydrophobic moieties can also play a crucial role in the antimicrobial effect.

-

Anti-inflammatory Activity: For chalcones, electron-donating groups such as methoxy (B1213986) and hydroxyl groups on the aromatic rings are often associated with potent anti-inflammatory activity.[9] The presence of a hydroxyl group at the 2'-position of the A-ring in chalcones is a common feature in many anti-inflammatory derivatives.

-

Anticancer Activity: The substitution pattern on both aromatic rings of the chalcone scaffold is critical for cytotoxic activity. Methoxy groups are frequently found in potent anticancer chalcones.[8] The introduction of heterocyclic rings in place of one of the phenyl rings can also enhance anticancer efficacy.

Conclusion

2',4'-Dimethoxyacetophenone and its derivatives, especially chalcones, represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into their mechanisms of action to aid researchers in this field. Future studies should focus on a more comprehensive evaluation of the parent compound, 2',4'-Dimethoxyacetophenone, and the continued exploration of structure-activity relationships to design and synthesize novel derivatives with enhanced potency and selectivity for various therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. asm.org [asm.org]

- 5. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Versatile Virtuoso: 2',4'-Dimethoxyacetophenone as a Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dimethoxyacetophenone, a readily available aromatic ketone, has emerged as a pivotal building block in the landscape of organic synthesis. Its strategic placement of methoxy (B1213986) groups on the aromatic ring significantly influences its reactivity, making it a valuable precursor for a diverse array of heterocyclic compounds and other complex molecules. This technical guide delves into the core applications of 2',4'-Dimethoxyacetophenone, providing a comprehensive overview of its role in the synthesis of high-value compounds, detailed experimental protocols for key transformations, and a quantitative analysis of reported synthetic yields. The information presented herein is intended to serve as a practical resource for researchers engaged in synthetic chemistry and drug discovery.

Core Properties and Synthesis of the Building Block

2',4'-Dimethoxyacetophenone is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₂O₃.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2',4'-Dimethoxyacetophenone

| Property | Value |

| CAS Number | 829-20-9[2] |

| Molecular Weight | 180.20 g/mol [2] |

| Melting Point | 37-40 °C[2] |

| Boiling Point | 288 °C[2] |

| Appearance | White to off-white crystalline powder[1] |

A common and efficient method for the industrial-scale synthesis of 2',4'-Dimethoxyacetophenone involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181).

Experimental Protocol: Synthesis of 2',4'-Dimethoxyacetophenone

Materials:

-

1,3-Dimethoxybenzene

-

Toluene

-

Aluminum chloride (Lewis acid)

-

Dry Hydrogen Chloride gas

-

Water

Procedure:

-

In a suitable reaction vessel, add 1,3-dimethoxybenzene and toluene.

-

Cool the mixture to -10 °C and, under stirring, add aluminum chloride.

-

Slowly add acetonitrile dropwise to the reaction mixture.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature between -5 to 5 °C.

-

Continue the reaction for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.

-

Upon completion, stop stirring and filter the solid intermediate.

-

Add the solid to water and reflux for 1 hour to induce hydrolysis.

-

Cool the mixture and filter to obtain the crude 2',4'-dimethoxyacetophenone.

-

Dry the product to yield a white to off-white solid.

Table 2: Representative Yields for the Synthesis of 2',4'-Dimethoxyacetophenone

| Molar Ratio (1,3-dimethoxybenzene:AlCl₃:Acetonitrile) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 : 1.33 : 2 | 20 | -5 to 5 | 92.0 | 99.0 |

| 1 : 2 : 3 | 30 | -10 to 0 | 93.4 | 99.5 |

| 1 : 2.2 : 2.7 | 10 | 5 to 15 | 92.3 | 98.7 |

Application in Chalcone (B49325) Synthesis: The Claisen-Schmidt Condensation

A primary and highly valuable application of 2',4'-Dimethoxyacetophenone is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation.[3] These compounds are not only important intermediates for the synthesis of flavonoids and other heterocycles but also exhibit a wide range of biological activities themselves.

Caption: General workflow for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials:

-

2',4'-Dimethoxyacetophenone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve 2',4'-Dimethoxyacetophenone (5 mmol) and 4-methoxybenzaldehyde (5 mmol) in ethanol (25 mL) in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a 20% aqueous solution of NaOH (5 mL) dropwise with vigorous stirring.

-

Continue stirring the reaction mixture at room temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the crude product.

-

Filter the solid product by suction, wash with water until neutral, and dry.

-

Recrystallize the crude product from dilute ethanol to obtain the pure crystalline chalcone.

Table 3: Yields of Representative 2',4'-Dimethoxychalcone Derivatives

| Aldehyde | Catalyst | Method | Reaction Time | Yield (%) |

| 4-Methoxybenzaldehyde | NaOH | Conventional | 24-72 h | 85 |

| Benzaldehyde | NaOH | Conventional | 24-72 h | - |

| 4-Chlorobenzaldehyde | NaOH | Conventional | 24-72 h | - |

| Thiophene-2-carbaldehyde | NaOH | Conventional | - | Good |

Note: Specific yield data for all derivatives was not available in the searched literature.

From Chalcones to Flavones: Oxidative Cyclization

2',4'-Dimethoxychalcones are excellent precursors for the synthesis of flavones, a class of naturally occurring compounds with significant biological activities. The most common method for this transformation is the oxidative cyclization of the corresponding 2'-hydroxychalcone (B22705), which can be obtained by selective demethylation of the 2'-methoxy group. However, direct methods for the cyclization of dimethoxychalcones are also being explored. A widely used method for the cyclization of 2'-hydroxychalcones involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO).

Caption: Iodine-mediated oxidative cyclization of a chalcone to a flavone.

Experimental Protocol: Iodine-Mediated Synthesis of Flavones from 2'-Hydroxychalcones

Materials:

-

2'-Hydroxychalcone derivative

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) or Sodium sulfite (B76179) (Na₂SO₃) solution (20%)

-

Water

Procedure:

-

Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 mL).[4]

-

Add a catalytic amount of iodine (e.g., 200 mg).[4]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[4]

-

Filter the resulting precipitate and wash it with a 20% sodium thiosulfate or sodium sulfite solution to remove excess iodine.[4]

-

Wash the precipitate with cold water and dry.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol.[4]

Table 4: Comparison of Conventional vs. Microwave-Assisted Oxidative Cyclization

| Chalcone Derivative | Method | Reaction Time | Yield (%) |

| 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one | Conventional | 3 hours | 65[4] |

| 1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one | Microwave | 7 min | 85[4] |

| 1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one | Conventional | 3 hours | 60[4] |

| 1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one | Microwave | 6 min | 82[4] |

| 1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Conventional | 3 hours | 68[4] |

| 1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | Microwave | 7.5 min | 88[4] |

Synthesis of Other Bioactive Heterocycles

The versatile α,β-unsaturated ketone moiety of chalcones derived from 2',4'-Dimethoxyacetophenone makes them ideal precursors for the synthesis of various other nitrogen-containing heterocyclic compounds, such as pyrimidines and pyrazolines, which are known to possess a wide range of pharmacological activities.[5][6]

Synthesis of Pyrimidine (B1678525) Derivatives

Chalcones can be cyclized with urea, thiourea, or guanidine (B92328) hydrochloride to yield pyrimidine derivatives.[5]

Caption: General scheme for the synthesis of pyrimidines from chalcones.

Materials:

-

3-(4-substituted-phenyl)-1-(pyridin-4-yl)prop-2-en-1-one (Chalcone)

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve the chalcone derivative (0.01 mol) in ethanol (25 mL).

-

Add guanidine hydrochloride (0.01 mol) and a solution of KOH (5 mL).

-

Reflux the reaction mixture for 10 hours.[5]

-

Cool the mixture and pour it into crushed ice.

-

Filter the resulting solid, wash with water, dry, and recrystallize from ethanol.[5]

Synthesis of Pyrazoline Derivatives

The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a straightforward route to pyrazoline derivatives.[6]

Materials:

-

Chalcone derivative

-

Hydrazine hydrate

-

Baker's yeast (as a catalyst for a green synthesis approach)

Procedure:

-

To a mixture of the chalcone (5 mmol) and hydrazine hydrate (10 mmol) in methanol (15 mL), add baker's yeast (2 g).[7]

-

Stir the reaction mixture continuously at room temperature.[7]

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Table 5: Yields of Pyrazoline Synthesis using Baker's Yeast as a Catalyst

| Chalcone Substituents | Reaction Time (h) | Yield (%) |

| Unsubstituted | 32 | 89 |

| 4-chloro | 32 | - |

| 4-nitro | 32 | - |

| 4-N,N-dimethylamine | 32 | - |

| 4-methoxy | 32 | - |

Note: Specific yield data for all derivatives was not available in the searched literature. The table reflects the general efficiency of the baker's yeast-catalyzed method.

Conclusion

2',4'-Dimethoxyacetophenone is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the straightforward and efficient synthesis of chalcones through the Claisen-Schmidt condensation. These chalcones, in turn, serve as crucial intermediates for the construction of a wide variety of biologically active heterocyclic compounds, including flavones, pyrimidines, and pyrazolines. The synthetic routes outlined in this guide, supported by detailed experimental protocols and quantitative data, underscore the strategic importance of 2',4'-Dimethoxyacetophenone in the development of new chemical entities for pharmaceutical and agrochemical applications. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecules with significant therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2',4'-Dimethoxyacetophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract

2',4'-Dimethoxyacetophenone is a pivotal intermediate in the synthesis of various pharmaceuticals, particularly flavonoid-based medicines and other biologically active compounds.[1][2] Its molecular structure, featuring an activated aromatic ring and a reactive ketone group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the core mechanisms for synthesizing 2',4'-Dimethoxyacetophenone, focusing on the prevalent methods of electrophilic aromatic substitution and methylation. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a technical resource for laboratory-scale and industrial production.

Core Synthesis Mechanisms

The synthesis of 2',4'-Dimethoxyacetophenone is primarily achieved through two major pathways: the acylation of 1,3-dimethoxybenzene (B93181) and the methylation of a dihydroxyacetophenone precursor.

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The most common approach is the Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether). This reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring using an acylating agent in the presence of a catalyst. The methoxy (B1213986) groups (-OCH₃) are strongly activating and ortho-, para-directing. Consequently, the incoming acetyl group is directed to the 4-position, which is para to one methoxy group and ortho to the other, resulting in the desired product with high regioselectivity.

The general mechanism involves three key steps:

-

Formation of the Electrophile: A strong Lewis acid or proton acid catalyst reacts with the acylating agent (e.g., acetyl chloride, acetic anhydride) to generate a highly reactive acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich π system of the 1,3-dimethoxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 2',4'-Dimethoxyacetophenone.

Hoesch Reaction (Acylation with Acetonitrile)

A variation of the Friedel-Crafts reaction is the Hoesch reaction, which utilizes a nitrile (acetonitrile) as the acylating agent in the presence of a Lewis acid (e.g., AlCl₃ or ZnCl₂) and dry hydrogen chloride gas.[1] This method avoids the use of more hazardous acylating agents. The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the target ketone. This approach is particularly effective for highly activated aromatic compounds like 1,3-dimethoxybenzene and can be a safer, more cost-effective alternative for industrial production.[1][2]

Methylation of Resacetophenone

An alternative synthetic route involves the methylation of 2',4'-dihydroxyacetophenone (B118725) (resacetophenone). This reaction is a Williamson ether synthesis where the hydroxyl groups of resacetophenone are converted to methoxy groups. A methylating agent, most commonly dimethyl sulfate (B86663) ((CH₃)₂SO₄), is used in the presence of a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[3][4] The base deprotonates the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions, which then attack the methyl group of the dimethyl sulfate in an Sₙ2 reaction to form the ether linkages.

References

- 1. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 2. CN103570518B - One prepares the method for 2,4-dimethoxy-acetophenone - Google Patents [patents.google.com]

- 3. 2,4-Dimethoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Structure of 2',4'-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2',4'-Dimethoxyacetophenone. This aromatic ketone is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. While direct biological activity data for 2',4'-Dimethoxyacetophenone is not extensively documented, its derivatives have shown a range of pharmacological effects, highlighting its importance as a scaffold in drug discovery. This document consolidates key data and experimental protocols to support further research and development.

Chemical Properties and Structure

2',4'-Dimethoxyacetophenone, with the chemical formula C₁₀H₁₂O₃, is an organic aromatic ketone.[1] At room temperature, it presents as a white to off-white crystalline solid with a mild, sweet, or floral odor.[2] The molecule consists of an acetophenone (B1666503) core substituted with two methoxy (B1213986) groups at the 2' and 4' positions of the benzene (B151609) ring.

Table 1: Physicochemical Properties of 2',4'-Dimethoxyacetophenone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 829-20-9 | [1] |

| Melting Point | 37-40 °C | [1] |

| Boiling Point | 288 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; sparingly soluble in water. | [2] |

Synthesis of 2',4'-Dimethoxyacetophenone

There are two primary synthetic routes for the preparation of 2',4'-Dimethoxyacetophenone:

-

Methylation of Resacetophenone: This method involves the reaction of resacetophenone (2',4'-dihydroxyacetophenone) with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.[3]

-

Friedel-Crafts Acylation of 1,3-Dimethoxybenzene (B93181): This approach utilizes the reaction of 1,3-dimethoxybenzene with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst.[4]

Experimental Protocol: Methylation of Resacetophenone

This protocol is based on the general principle of Williamson ether synthesis.

Materials:

-

Resacetophenone (2',4'-dihydroxyacetophenone)

-

Dimethyl sulfate

-

10% aqueous sodium hydroxide (B78521) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Dissolve resacetophenone in a 10% aqueous sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-